4,4-Dimethylchroman-8-carboxylic acid
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Overview
Description
4,4-Dimethylchroman-8-carboxylic acid is a chemical compound belonging to the chroman family Chromans are oxygen-containing heterocycles that are significant in various fields due to their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylchroman-8-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form chroman derivatives. The reaction conditions often include heating the mixture to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale production requires careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylchroman-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chroman ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydrochromans. Substitution reactions result in a variety of functionalized chroman derivatives.
Scientific Research Applications
4,4-Dimethylchroman-8-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research into its derivatives has shown promise in treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethylchroman-8-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. Its derivatives can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A closely related compound with a similar structure but different functional groups.
Flavanone: Another chroman derivative with significant biological activity.
Isoflavone: Known for its estrogenic activity and use in medicinal chemistry.
Uniqueness
4,4-Dimethylchroman-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydrochromene-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)6-7-15-10-8(11(13)14)4-3-5-9(10)12/h3-5H,6-7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKBXFYGWSXTEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=C(C=CC=C21)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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